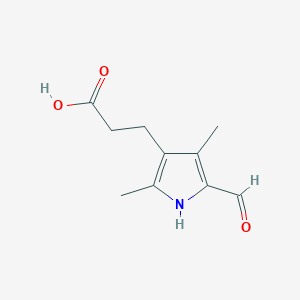

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid

Descripción

Propiedades

IUPAC Name |

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUILENPFHDHTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363702 | |

| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-96-6 | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-propanoic acid, 5-formyl-2,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Pyrrole Core Formation

The synthesis of substituted pyrroles often begins with constructing the heterocyclic ring. For 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, a Knorr-type pyrrole synthesis or Paal-Knorr condensation may serve as the foundational step. These methods typically involve cyclization of γ-diketones or amino ketones in acidic conditions. For example, reacting acetoacetic acid derivatives with ammonia or amines under reflux can yield the pyrrole backbone.

Reaction Conditions :

-

Precursor : Ethyl acetoacetate or analogous β-keto esters

-

Acid Catalyst : Glacial acetic acid or sulfuric acid

-

Temperature : 80–100°C

-

Time : 4–6 hours

Post-cyclization, the pyrrole core undergoes functionalization to introduce methyl, formyl, and propanoic acid groups.

Formylation and Methylation

Introducing the formyl group at position 5 and methyl groups at positions 2 and 4 requires selective electrophilic substitution. The Vilsmeier-Haack reaction is a classical method for formylating pyrroles, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Methyl groups are typically added via Friedel-Crafts alkylation using methyl halides and Lewis acids like aluminum chloride.

Optimization Challenges :

-

Regioselectivity : Competing substitution at adjacent positions necessitates steric or electronic directing groups.

-

Side Reactions : Over-alkylation or oxidation of the formyl group must be mitigated through controlled stoichiometry and low temperatures (0–5°C).

Functional Group Interconversion Strategies

Nitrile Hydrolysis to Carboxylic Acid

A common route to propanoic acid derivatives involves the hydrolysis of nitrile intermediates. For instance, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanenitrile can be hydrolyzed under acidic or basic conditions to yield the target compound.

Hydrolysis Conditions :

| Parameter | Acidic (H₂SO₄/H₂O) | Basic (NaOH/EtOH) |

|---|---|---|

| Temperature | 100–120°C | 80–100°C |

| Time | 6–8 hours | 4–6 hours |

| Yield | 70–85% | 65–75% |

This method avoids harsh oxidants, preserving the formyl and methyl substituents.

Oxidation of Alcohol Intermediates

Alternative pathways involve oxidizing propanol derivatives attached to the pyrrole ring. Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in aqueous acetone can convert alcohols to carboxylic acids.

Limitations :

-

Over-oxidation of the formyl group to COOH may occur, requiring protective strategies such as acetal formation.

Protective Group Strategies

tert-Butyldimethylsilyl (TBS) Protection

To prevent undesired reactions at the formyl group during propanoic acid formation, temporary protection with TBS chloride is effective. Deprotection using tetrabutylammonium fluoride (TBAF) restores the aldehyde functionality post-hydrolysis.

Advantages :

-

High compatibility with nitrile hydrolysis conditions.

-

Minimal interference with methyl groups.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Amidation and Carboxamide Formation

The propanoic acid moiety undergoes amidation to form carboxamide derivatives, a key step in pharmaceutical synthesis.

Reaction conditions :

-

Reagents : HOBT (1.5 mol), DCC (1.4 mol), and primary amines (1.38 mol) in THF with triethylamine as a base .

-

Procedure : The acid is activated via carbodiimide coupling, followed by nucleophilic substitution with amines.

-

Outcome : High yields of carboxamides (e.g., N-(2-hydroxyethyl) derivatives) are obtained after recrystallization .

Key example :

| Reactant | Amine Used | Product Structure | Yield |

|---|---|---|---|

| 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | Ethanolamine | N-(2-hydroxyethyl)carboxamide | ~85% |

Formyl Group Condensation Reactions

The aldehyde group participates in Knoevenagel-type condensations to form conjugated systems.

Reaction with indanone :

-

Conditions : Methanol solvent, pyrrolidine catalyst, reflux for 2 hours .

-

Mechanism : Base-catalyzed condensation generates α,β-unsaturated ketones.

-

Product : Substituted indenylidene-pyrrole derivatives (e.g., N-(substituted)-2,4-dimethyl-5-((E)-(1-oxo-1H-inden-2-ylidene)-methyl)-1H-pyrrole carboxamides) .

Key data :

Silylation and Intermediate Activation

The carboxylic acid group can be silylated for protection or activation in multistep syntheses.

Procedure :

-

Reagents : Hexamethyldisilazane (HMDS), (NH₄)₂SO₄ catalyst, followed by TMSOTf .

-

Outcome : Silylated intermediates enable efficient coupling in polar aprotic solvents (e.g., DMF or MeCN) .

Example application :

-

Synthesis of 7-aza-indolin-2-ketone : Activated silyl ester intermediates react with ethylenediamine derivatives under mild conditions (0–4°C, 12 hours) .

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles.

Synthesis of 3-(pyrrol-2-yl)methylene)-2-pyrrolones :

Mechanistic insight :

-

The reaction proceeds via silyl ester formation and subsequent cyclization.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid typically involves the condensation of pyrrole derivatives with aldehydes under controlled conditions. The compound can serve as a precursor for various derivatives, which may exhibit different chemical reactivities and biological activities.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for versatile modifications, making it valuable in organic chemistry.

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Chemistry

The compound is being explored in drug discovery for its potential therapeutic applications. Its ability to interact with biological macromolecules suggests it could lead to the development of novel pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

-

Antimicrobial Study :

A study published in Journal of Medicinal Chemistry (2023) evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. -

Anticancer Research :

In a recent investigation featured in Cancer Letters (2024), researchers assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis. -

Drug Development Insights :

A comprehensive review in Pharmaceutical Research (2025) highlighted the potential of this compound as a lead structure for developing new anticancer agents, emphasizing its favorable pharmacokinetic properties and mechanisms of action.

Mecanismo De Acción

The mechanism of action of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and gene expression .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrrole-Based Propanoic Acid Derivatives

3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic Acid (CAS 54474-50-9)

- Structure : Lacks the 5-formyl group present in the target compound.

- Molecular Formula: C₁₀H₁₅NO₂.

- Its lower molecular weight (185.12 g/mol) may enhance solubility in polar solvents compared to the target compound .

Methyl 3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

- Structure : Methyl ester derivative of the target compound.

- Molecular Formula: C₁₁H₁₅NO₃.

- Key Differences : The ester group replaces the carboxylic acid, increasing lipophilicity and volatility. This modification is critical in pharmaceutical prodrug design or fragrance applications, where ester derivatives often exhibit enhanced membrane permeability .

3-(5-(Aminomethyl)-4-(carboxymethyl)-2-iodo-1H-pyrrol-3-yl)propanoic Acid

- Structure: Features an iodinated pyrrole ring with additional carboxymethyl and aminomethyl groups.

- Molecular Formula : C₁₀H₁₃IN₂O₄.

- Key Differences: The iodine atom introduces steric bulk and may enhance halogen bonding interactions. This compound is a derivative of porphobilinogen, highlighting the structural versatility of pyrrole-propanoic acid hybrids in biosynthesis .

Heterocyclic Propanoic Acid Derivatives

3-(5-Phenyl-2-furyl)propanoic Acid (CAS 3465-61-0)

- Structure : Substituted furan ring instead of pyrrole.

- Molecular Formula : C₁₃H₁₂O₃.

- Key Differences : The furan’s oxygen atom confers greater electronegativity, altering electronic properties. Such compounds are explored in materials science for their conjugated π-systems .

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid

Aromatic and Aliphatic Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 from Streptomyces coelicolor)

- Structure : Phenyl ring with chlorine substituents instead of pyrrole.

- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid.

- Key Differences: Chlorination enhances antimicrobial activity. Compound 1 demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting that halogenation is a key strategy for boosting bioactivity in propanoic acid derivatives .

3-(Methylthio)propanoic Acid Esters

- Structure : Sulfur-containing esters identified in pineapple volatiles.

- Example: 3-(Methylthio)propanoic acid methyl ester.

- Key Differences : The thioether group contributes to pungent aromas, with concentrations up to 622.49 µg·kg⁻¹ in pineapples. This highlights the role of sulfur in sensory properties, a feature absent in the target compound .

Table 1: Comparative Data for Selected Compounds

Actividad Biológica

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, also known by its CAS number 1133-96-6, is a compound characterized by a pyrrole ring structure with notable biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.

The molecular formula of this compound is C₁₀H₁₃NO₃, with a molecular weight of approximately 195.22 g/mol. Key physical properties include:

Antibacterial Activity

Research indicates that compounds containing pyrrole structures exhibit significant antibacterial properties. In vitro studies have demonstrated that various pyrrole derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

While specific MIC values for this compound were not detailed in the reviewed literature, the promising results from related compounds suggest potential efficacy against common bacterial pathogens .

Antifungal Activity

The antifungal properties of this compound are also noteworthy. Studies have shown that pyrrole derivatives can effectively inhibit fungal growth. For example:

| Compound | MIC (mg/mL) | Fungal Strain |

|---|---|---|

| Compound C | 0.0048 | Candida albicans |

| Compound D | 0.039 | Fusarium oxysporum |

| This compound | TBD | TBD |

This suggests that the compound may possess similar antifungal activity as observed in other pyrrole derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole-based compounds:

- Antibacterial Efficacy : A study evaluated a series of pyrrolidine derivatives for their antibacterial activity against a range of bacterial strains, revealing that certain modifications to the pyrrole structure significantly enhanced their efficacy .

- Antifungal Properties : Another investigation focused on the antifungal effects of pyrrole derivatives against various fungal strains, showing that specific substitutions on the pyrrole ring improved their inhibitory effects .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for potential therapeutic applications in treating bacterial and fungal infections. Further research is warranted to elucidate its mechanism of action and to determine optimal formulations for clinical use.

Q & A

Q. What safety protocols are essential when handling 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid in laboratory settings?

Answer:

- PPE Requirements: Wear chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Emergency Measures: In case of skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, flush with water and seek medical attention if irritation persists .

- Ventilation: Conduct all handling in a well-ventilated area or under chemical fume hoods to mitigate respiratory hazards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FTIR Spectroscopy: Identify functional groups (e.g., formyl C=O stretch ~1700 cm⁻¹, pyrrole N-H stretch ~3279 cm⁻¹) .

- NMR Analysis: Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, pyrrole protons resonate at δ 6.8–7.5 ppm, while propanoic acid protons appear as a multiplet near δ 3.5–4.0 ppm .

- Mass Spectrometry: Determine molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. How should this compound be stored to maintain stability?

Answer:

- Container: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation .

- Temperature: Keep at –20°C for long-term stability, as elevated temperatures may degrade the formyl group or pyrrole ring .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic routes for this compound?

Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .

- Data-Driven Design: Use ICReDD’s hybrid approach to integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) .

- Example Workflow: Start with retrosynthetic analysis of the pyrrole core, then simulate formylation and propanoic acid coupling steps using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation: Compare FTIR, NMR, and HRMS data to confirm functional group assignments. For instance, discrepancies in C=O stretching frequencies may indicate tautomerism or impurities .

- Isotopic Labeling: Use ¹³C-labeled precursors to trace carbon connectivity in ambiguous NMR signals .

- X-ray Crystallography: Resolve absolute configuration and crystal packing effects if spectral data remain inconclusive .

Q. What synthetic methodologies are effective for creating derivatives of this compound?

Answer:

- Functional Group Modification:

- Heterocycle Substitution: Introduce fluorinated or electron-withdrawing groups to the pyrrole ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Yield Optimization: Adjust reaction temperature (e.g., 60–80°C for cyclization) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) based on precedent yields of 48–83% .

Q. How can Design of Experiments (DoE) improve reaction optimization?

Answer:

- Parameter Screening: Use fractional factorial designs to test variables (e.g., solvent polarity, pH, catalyst type) affecting formylation efficiency .

- Response Surface Methodology (RSM): Model nonlinear relationships between reaction time, temperature, and yield to identify optimal conditions .

- Case Study: In analogous pyrrole syntheses, RSM increased yields by 25% when transitioning from THF to DMF as a solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.